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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzaldehyde

Cat. No.: B135551

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-6-hydroxybenzaldehyde, a key aromatic building block in medicinal chemistry and
materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Fluoro-6-hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Fluoro-6-hydroxybenzaldehyde
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
11.49 S Phenolic -OH
10.29 S Aldehydic -CHO
7.52 -7.46 m Aromatic C4-H
6.79 d 8.8 Aromatic C5-H
6.68 - 6.63 m Aromatic C3-H

Solvent: CDCls, Instrument Frequency: 400 MHz[1][2]

Table 2: 13C NMR Spectroscopic Data for 2-Fluoro-6-hydroxybenzaldehyde (Predicted)

Chemical Shift (6) ppm Assignment
190 - 195 Aldehydic C=0
160 - 165 (d, LJCF) C2-F

155 - 160 C6-OH
135-140 C4

115 - 120 (d, 2JCF) c1

110 - 115 (d, 2JCF) C3

105-110 C5

Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes and

fluorinated aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Fluoro-6-hydroxybenzaldehyde

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB4306380_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4306380.htm
https://www.benchchem.com/product/b135551?utm_src=pdf-body
https://www.benchchem.com/product/b135551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

O-H stretch (phenolic)[3][4][5]

3200 - 3600 Broad

[6]
2830 - 2695 Medium C-H stretch (aldehydic)[7]

C=0 stretch (aromatic
1710 - 1685 Strong

aldehyde)[7]

) C=C stretch (aromatic ring)[3]

1500 - 1600 Medium-Strong )
~1220 Strong C-O stretch (phenolic)[4]
1100 - 1300 Strong C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Fluoro-6-hydroxybenzaldehyde

m/z lon

140 [M]* (Molecular lon)
139 [M-H]*

112 [M-COJ*

111 [M-CHOJ*

Note: Predicted fragmentation patterns are based on typical behavior of aromatic aldehydes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Fluoro-6-hydroxybenzaldehyde (5-20 mg) is prepared in a deuterated solvent
(e.g., CDCIs, ~0.6 mL) in a 5 mm NMR tube.[8] The H NMR spectrum is acquired on a 400
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MHz spectrometer. The following parameters are typically used:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

For 13C NMR, a higher concentration of the sample (20-50 mg) may be required.[8]

Infrared (IR) Spectroscopy

The IR spectrum of solid 2-Fluoro-6-hydroxybenzaldehyde can be obtained using the KBr
pellet method or Attenuated Total Reflectance (ATR).

KBr Pellet Method:

o A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr, ~100
mgQ).

o The mixture is pressed into a thin, transparent pellet.

e The spectrum is recorded, typically in the range of 4000-400 cm~1.

ATR Method:

» A small amount of the solid sample is placed directly on the ATR crystal.
e The spectrum is recorded over the desired range.

The IR spectrum of phenols is characterized by a broad O-H stretching band in the region of
3200-3600 cm~1* due to hydrogen bonding.[3][4][5][6] Aromatic aldehydes typically show a C=0
stretch between 1710-1685 cm~1.[7]

Mass Spectrometry (MS)
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Mass spectra are typically acquired using an electron ionization (El) source coupled with a
mass analyzer.[9]

o Adilute solution of the sample in a volatile solvent is introduced into the ion source.
e The molecules are ionized by a high-energy electron beam (typically 70 eV).

e The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations
Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of 2-Fluoro-6-
hydroxybenzaldehyde is depicted below.

Spectroscopic Analysis

[Mass Spectrometra

Sample Preparation /

G—Fluoro-6-hydroxybenzaldehyde IR Spectroscopy >

\

NMR Spectroscopy
(*H and 13C)

Data Interpretation

Structural Elucidation

Click to download full resolution via product page

Workflow for Spectroscopic Analysis

Predicted *H NMR Spectrum Logic

The following diagram illustrates the expected regions for the proton signals in the *H NMR
spectrum of 2-Fluoro-6-hydroxybenzaldehyde based on the functional groups present.
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2-Fluoro-6-hydroxybenzaldehyde Structure

-CHO group FOH group \Benzene Ring

Predicted 'H NMR Regions

Aldehydic Proton Phenolic Proton Aromatic Protons
(9-10 ppm) (4-12 ppm) (6.5-8.0 ppm)

Click to download full resolution via product page

Predicted *H NMR Chemical Shift Regions

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b135551#spectroscopic-data-nmr-ir-ms-of-2-fluoro-6-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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